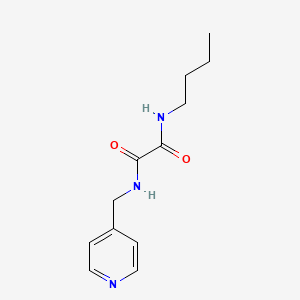

N-butyl-N'-(pyridin-4-ylmethyl)oxamide

Description

N-Butyl-N'-(pyridin-4-ylmethyl)oxamide is a substituted oxamide derivative characterized by a central oxalic acid diamide core. The compound features a butyl group (-C₄H₉) attached to one nitrogen atom and a pyridin-4-ylmethyl group (C₅H₄N-CH₂-) attached to the other nitrogen (Figure 1).

Oxamide derivatives are notable for their slow hydrolysis and controlled nitrogen release in agricultural contexts . The pyridinyl group may confer metal-binding capabilities, as seen in related dinuclear zinc coordination complexes .

Properties

CAS No. |

577694-11-2 |

|---|---|

Molecular Formula |

C12H17N3O2 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-butyl-N'-(pyridin-4-ylmethyl)oxamide |

InChI |

InChI=1S/C12H17N3O2/c1-2-3-6-14-11(16)12(17)15-9-10-4-7-13-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

UCXCJWRCVTTZAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1=CC=NC=C1 |

solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 4-picolinylamine with diethyloxalate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: 4-picolinylamine and diethyloxalate.

Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

Procedure: The reactants are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of N-butyl-N’-(pyridin-4-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridyl group.

Reduction: Reduced forms of the amide group.

Substitution: Substituted pyridyl derivatives.

Scientific Research Applications

N-butyl-N’-(pyridin-4-ylmethyl)oxamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-butyl-N’-(pyridin-4-ylmethyl)oxamide involves its ability to form hydrogen bonds and coordinate with metal ions. The pyridyl group can interact with metal centers, while the amide group can participate in hydrogen bonding. These interactions play a crucial role in the compound’s chemical and biological activities.

Comparison with Similar Compounds

Table 1: Key Properties of N-Butyl-N'-(Pyridin-4-ylmethyl)oxamide and Analogues

Comparative Analysis

Nitrogen Release Efficiency

- Oxamide : Releases nitrogen via slow hydrolysis, reducing ammonia volatilization by 38.3–62.7% compared to urea in rice fields . Its low solubility (0.4 g/L at 20°C) ensures gradual nutrient release .

- This compound : The butyl group may further reduce solubility, extending nitrogen release duration. However, the pyridinyl moiety could introduce pH-dependent hydrolysis, a feature absent in oxamide.

Coordination Chemistry N-[2-(Dimethylamino)ethyl]-N'-[(2-hydroxy-4-vinylphenyl)]oxamide: Forms stable dinuclear zinc complexes for chitosan tetrasaccharide recognition . this compound: The pyridine group likely enables metal coordination (e.g., Zn²⁺, Cu²⁺), though experimental data are lacking.

Crystallographic Behavior

- N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride : Exhibits a hydrated crystalline structure with chloride counterions .

- This compound : Likely forms hydrogen-bonded networks due to the oxamide core, but crystallographic data are unreported.

Economic and Environmental Impact Oxamide: Reduces labor costs by eliminating split fertilizer applications and improves nitrogen use efficiency (NUE) by 15–20% compared to urea . this compound: Higher synthesis costs (due to pyridinyl and butyl groups) may limit agricultural use but could justify specialized applications in materials science.

Research Findings and Gaps

Agricultural Potential: Oxamide’s success in reducing ammonia volatilization suggests that this compound could be tailored for high-value crops requiring pH-sensitive nutrient release.

Coordination Chemistry : Pyridine-containing oxamides, like the dinuclear zinc complex in , demonstrate utility in molecular recognition, implying analogous applications for the target compound.

Data Limitations: No direct studies on this compound’s hydrolysis kinetics, crystallography, or bioactivity were identified. Computational modeling or experimental studies are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.